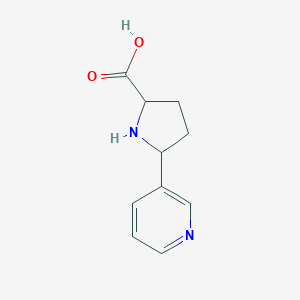

诺尼烟碱-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

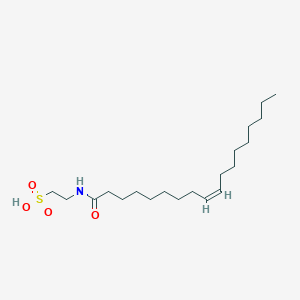

Nornicotine-2-carboxylic acid is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is characterized by the presence of a carboxylic acid group attached to the nornicotine structure

科学研究应用

Nornicotine-2-carboxylic acid has several scientific research applications:

作用机制

Target of Action

The primary target of Nornicotine-2-carboxylic Acid is the nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors modulate specific aspects of learning and memory . Among different subtypes of nAChRs, the α7 subtype may be mainly responsible for the procognitive and neuroprotective properties of acetylcholine .

Mode of Action

Nornicotine-2-carboxylic Acid interacts with its targets, the nAChRs, causing changes in neuronal excitability and cell signaling mechanisms . The molecule’s potency and efficacy differ by several folds, but it has been shown that peak currents caused by nornicotine acting at α7 nAChR are equal to those of acetylcholine .

Biochemical Pathways

Nornicotine-2-carboxylic Acid is formed from nicotine through demethylation catalyzed by CYP82Es . This specialized pathway evolved through repeated duplication of primary pathways, followed by the recruitment of the metabolic genes into a regulon . ERF transcription factors upregulate nearly the entire series of nicotine metabolic and transport genes .

Pharmacokinetics

It is known that after systemic administration, nicotine is extensively metabolized by the liver . Nicotine and some of its metabolites, including nornicotine, are biotransformed in the brain where they affect cognitive outcomes .

Result of Action

The durable presence of Nornicotine-2-carboxylic Acid in the brain may mediate some of the neuroprotective effects of nicotine . A study showed that α7 receptors are responsive to nornicotine, and the action at the receptors of this nicotine metabolite leads to improved cognition and attention .

Action Environment

The action environment of Nornicotine-2-carboxylic Acid is influenced by various factors. For instance, suppressing nornicotine formation is an effective strategy to restrict NNN generation . Nitrate is a nitrosating agent that contributes to TSNA formation. Therefore, in addition to reducing precursor alkaloids, lowering nitrate levels in tobacco leaves is a promising strategy to reduce the formation of these carcinogens .

准备方法

Synthetic Routes and Reaction Conditions: Nornicotine-2-carboxylic acid can be synthesized through several methods. One common approach involves the demethylation of nicotine, which can be achieved using silver oxide as a reagent . Another method involves the partial reduction of 3-myosmine using catalytic hydrogenation with palladium as a catalyst or sodium borohydride . These reactions yield racemic products.

Industrial Production Methods: Industrial production of nornicotine-2-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and scavengers has been reported to enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions: Nornicotine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nornicotine-2-carboxylic acid into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nornicotine oxides, while reduction can produce reduced nornicotine derivatives.

相似化合物的比较

Nicotine: The parent compound from which nornicotine-2-carboxylic acid is derived.

Nornicotine: A direct precursor to nornicotine-2-carboxylic acid, formed through the demethylation of nicotine.

Epibatidine: Another alkaloid with potent biological activity, structurally similar to nicotine and nornicotine.

Uniqueness: Nornicotine-2-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and potential applications compared to its parent compounds. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for research and industrial applications.

属性

IUPAC Name |

5-pyridin-3-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-11-6 |

Source

|

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)